molecular formula C18H12F2N6O2 B2401912 N-(4-fluoro-3-methylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide CAS No. 1251690-11-5

N-(4-fluoro-3-methylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B2401912
CAS No.: 1251690-11-5
M. Wt: 382.331
InChI Key: JYCRJBSIIKDPLI-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-methylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, a triazole ring, and fluorophenyl groups. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Scientific Research Applications

N-(4-fluoro-3-methylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Research: The compound is used in various biological assays to study its effects on different cellular pathways and targets.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-methylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using dehydrating agents.

    Introduction of the triazole ring: This step often involves a click chemistry reaction, where an azide and an alkyne react in the presence of a copper catalyst.

    Attachment of fluorophenyl groups: This can be done through nucleophilic aromatic substitution reactions, where fluorine atoms are introduced into the phenyl rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-methylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with fewer oxygen atoms.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-methylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluoro-3-methylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide is unique due to its combination of the 1,2,4-oxadiazole and triazole rings, along with the presence of fluorophenyl groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-(4-fluoro-3-methylphenyl)-3-[1-(4-fluorophenyl)triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N6O2/c1-10-8-12(4-7-14(10)20)21-17(27)18-22-16(24-28-18)15-9-26(25-23-15)13-5-2-11(19)3-6-13/h2-9H,1H3,(H,21,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCRJBSIIKDPLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=NC(=NO2)C3=CN(N=N3)C4=CC=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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